molecular formula C26H19N3O3S2 B2916863 4-(indolin-1-ylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 361170-97-0

4-(indolin-1-ylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide

Cat. No. B2916863
CAS RN: 361170-97-0
M. Wt: 485.58
InChI Key: SPDFORLRZMFSIQ-UHFFFAOYSA-N
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Description

4-(indolin-1-ylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Biological Activity

Research has focused on synthesizing various derivatives related to the queried compound, exploring their biological activities. For instance, the synthesis and evaluation of a series of derivatives for CNS depressant and anticonvulsant activities have been reported. These studies involve microwave-assisted synthetic protocols and evaluate the compounds' efficacy in mice models using maximal electroshock seizure and subcutaneous pentylenetetrazole induced seizure tests, indicating the potential of these compounds to inhibit seizure spread without causing liver toxicity (Nikalje et al., 2015).

Antitumor Activity

A notable area of research is the investigation of antitumor properties. Studies have synthesized novel series based on structural modifications and screened them for in vitro human tumor cell line activity. These compounds show selective activity against colon, renal, and breast cell lines, with some exhibiting potent inhibitory effects, suggesting their therapeutic potential in cancer treatment (Berry et al., 2005).

Anticancer Evaluation

Further studies include the synthesis and anticancer evaluation of benzimidazole derivatives, revealing compounds with moderate activity on breast cancer cell lines. These findings highlight the importance of structural modification in enhancing the anticancer efficacy of such compounds (Salahuddin et al., 2014).

Molecular and Crystal Structure Analysis

Research on the molecular and crystal structure of derivatives has provided insights into their chemical behavior and potential applications. For example, studies on naphthostyryl derivatives via nucleophilic substitution have contributed to understanding the structural aspects that influence biological activity (Dyachenko et al., 2014).

Multicomponent Synthesis and Fluorescence Properties

The multicomponent synthesis of fluorescent thiazole-indole hybrids and novel polymers has been explored, demonstrating the versatility of these compounds in creating materials with desirable properties, such as fluorescence. This research opens up new avenues for the application of such compounds in materials science and bioimaging (Bhaumick et al., 2022).

Mechanism of Action

Target of Action

The primary targets of this compound are KCa2 and KCa3.1 potassium channels . These channels play a crucial role in maintaining the membrane potential and regulating the cellular excitability.

Mode of Action

The compound acts as a potassium channel activator . It interacts with KCa2 and KCa3.1 potassium channels, enhancing their activity . This results in an increased potassium efflux, leading to hyperpolarization of the cell membrane and decreased cellular excitability .

Biochemical Pathways

The activation of KCa2 and KCa3.1 potassium channels by the compound can potentiate the endothelium-derived hyperpolarizing factor (EDHF) response . This response is a key part of the biochemical pathway that regulates vascular tone and blood pressure .

Pharmacokinetics

The compound has favorable drug-like properties . It is soluble in DMSO, indicating good solubility . The compound is stable for 1 year as supplied, and solutions in DMSO may be stored at -20°C for up to 2 months . These properties suggest good absorption, distribution, metabolism, and excretion (ADME) characteristics, which can impact the compound’s bioavailability.

Result of Action

The compound’s action on KCa2 and KCa3.1 potassium channels leads to a decrease in blood pressure . In vitro studies have shown that the compound can reduce cell viability and trigger apoptosis in certain cell lines . It also increases the percentage of cells in the G0/G1 phase, indicating a potential role in cell cycle regulation .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by storage conditions . It is recommended to keep the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . Furthermore, the compound’s action can be influenced by the cellular environment, such as the presence of other ions and the state of the cell membrane .

properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O3S2/c30-25(28-26-27-24-21-7-3-1-5-17(21)11-14-23(24)33-26)19-9-12-20(13-10-19)34(31,32)29-16-15-18-6-2-4-8-22(18)29/h1-14H,15-16H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDFORLRZMFSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(indolin-1-ylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide

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